Malolactomycin A
Description
However, Malolactomycin C is extensively documented as a microbial metabolite with antifungal properties. Produced by Streptomyces species, it exhibits activity against plant-pathogenic fungi such as Botrytis cinerea, Cladosporium fulvum, and Pyricularia oryzae, with a minimum inhibitory concentration (MIC) of 25 µg/mL . Its chemical structure is defined by the formula C₆₂H₁₀₉N₃O₂₀ (molecular weight: 1216.6 g/mol) and CAS number 189759-03-2.
Properties
CAS No. |
135667-47-9 |
|---|---|
Molecular Formula |
C63H111N3O20 |
Molecular Weight |
1230.6 g/mol |
IUPAC Name |
3-[[17-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C63H111N3O20/c1-35(18-14-12-13-17-25-66-62(64-10)65-11)26-39(5)59-38(4)19-15-16-20-48(69)40(6)51(72)29-45(68)27-44(67)28-46(84-57(79)33-56(77)78)30-47-31-54(75)60(81)63(83,86-47)34-55(76)36(2)21-23-49(70)41(7)52(73)32-53(74)42(8)50(71)24-22-37(3)58(80)43(9)61(82)85-59/h15-16,18-20,22,36,38-55,58-60,67-76,80-81,83H,12-14,17,21,23-34H2,1-11H3,(H,77,78)(H2,64,65,66)/b19-15?,20-16?,35-18+,37-22? |
InChI Key |
HCSHWQXRBDBMGW-MBYNJCDZSA-N |
SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)NC)C)C)O)C)O)C)O)O)C)O |
Isomeric SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)NC)/C)C)O)C)O)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)NC)C)C)O)C)O)C)O)O)C)O |
Synonyms |
Malolactomycin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Malolactomycin C belongs to a class of rare microbial metabolites with diverse biological activities. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Analysis of Malolactomycin C and Analogous Metabolites
Key Findings:
Structural Complexity : Malolactomycin C has the highest molecular weight (1216.6 g/mol) among the listed compounds, indicating a more complex structure likely contributing to its antifungal specificity .
Biological Targets : Unlike Marcfortine A (targeting nematodes) or Maduramicin (veterinary anticoccidial), Malolactomycin C is specialized for plant-pathogenic fungi, reflecting niche ecological roles .
Potency : Marcfortine A demonstrates higher potency (0.1 µg/mL in nematode assays) compared to Malolactomycin C’s MIC of 25 µg/mL, suggesting differences in target affinity or bioavailability .
Q & A
Q. What statistical frameworks are recommended for analyzing dose-dependent responses in this compound studies, especially with non-linear pharmacokinetics?
- Answer : Non-linear mixed-effects modeling (NLMEM) accommodates inter-subject variability. Bootstrap resampling can estimate confidence intervals for EC₅₀ values. Open-source tools like R/pharmacokinetics ensure transparency .
Literature and Knowledge Gap Analysis
Q. How can systematic reviews address gaps in understanding this compound’s role in biofilm disruption?
- Answer : Apply PRISMA guidelines to screen studies, focusing on biofilm-specific assays (e.g., crystal violet staining, confocal microscopy). Meta-regression can identify variables (e.g., compound concentration, biofilm maturity) influencing efficacy. Highlight understudied pathogens (e.g., Acinetobacter baumannii) .
Q. What criteria should guide the selection of model organisms for in vivo studies of this compound’s pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
